Fmoc-Lys(nicotinoyl)-OH

Description

Properties

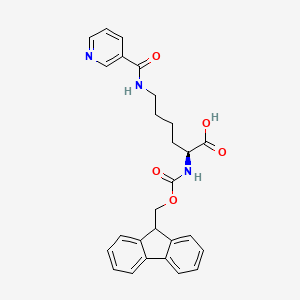

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQIRUSEYKWPF-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701151217 |

Source

|

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-11-9 |

Source

|

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(3-pyridinylcarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701151217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Growing Importance of Lysine Acylation

An In-depth Technical Guide to Fmoc-Lys(nicotinoyl)-OH for Advanced Peptide Synthesis and Drug Discovery

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic application in peptide chemistry, and the analytical validation required to ensure scientific rigor.

The functional diversity of the proteome is vastly expanded by post-translational modifications (PTMs), which act as molecular switches to regulate protein activity, localization, and interaction networks.[1] Among the most crucial and varied targets for PTMs is the amino acid lysine, whose side chain can be modified by acetylation, ubiquitination, methylation, and, more recently, other forms of acylation.[1][2] Lysine nicotinoylation, a specific type of acylation, is an emerging area of study implicated in diverse cellular processes, from metabolism to chromatin remodeling.[2][3]

To investigate the functional role of this specific modification, researchers require tools for the precise, site-specific incorporation of a nicotinoylated lysine residue into a peptide sequence. This compound is the quintessential chemical building block engineered for this purpose, enabling the synthesis of bespoke peptides that serve as probes, substrates, or therapeutic leads.[4][5]

Part 1: Core Characteristics of this compound

A thorough understanding of the molecule's fundamental properties is the bedrock of its successful application. This section details its structure, physicochemical properties, and the chemical logic behind its synthesis.

Chemical Structure and Properties

This compound is a derivative of L-lysine featuring two critical modifications for its role in peptide synthesis.[4] The α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the cornerstone of the most common solid-phase peptide synthesis (SPPS) strategy.[6] The ε-amino group of the lysine side chain is acylated with a nicotinoyl moiety, which is stable to the conditions of Fmoc-SPPS, providing an orthogonal protection scheme.[4]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | [4] |

| CAS Number | 252049-11-9 | [4][7][8] |

| Molecular Formula | C₂₇H₂₇N₃O₅ | [9] |

| Molecular Weight | 473.52 g/mol | [4][8][9] |

| Appearance | White to off-white solid/powder | [9] |

| Solubility | Soluble in common SPPS solvents like DMF, NMP | [10] |

| Storage Temp. | 2-8°C | |

Note: Data is aggregated from chemical supplier and database information.

Synthesis Strategy

While several synthetic routes exist, a common and logical laboratory-scale preparation involves the selective acylation of the ε-amino group of a pre-protected lysine derivative. The choice to start with Fmoc-Lys-OH.HCl is strategic; it ensures the α-amino group is already protected, directing the subsequent reaction to the desired side chain.

The core of the synthesis is a standard amide bond formation. Nicotinic acid is activated to form a more reactive species, preventing it from simply performing an acid-base reaction with the lysine side chain. N-Hydroxysuccinimide (NHS) is often used to form an active ester, which is susceptible to nucleophilic attack by the primary amine of the lysine side chain. A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitates this activation.[11]

Caption: Validated workflow for coupling this compound in SPPS.

Part 3: Post-Synthesis Processing and Analysis

Synthesizing the peptide is only part of the process. The crude product must be cleaved from the support, purified, and its identity rigorously confirmed.

-

Cleavage: The completed peptide is cleaved from the solid support using a strong acid cocktail, typically 95% Trifluoroacetic Acid (TFA) with scavengers like water and triisopropylsilane (TIS) to protect sensitive residues from side reactions. * Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the desired full-length product from truncated sequences or other impurities. [12][13]* Characterization: The identity and purity of the final nicotinoylated peptide must be confirmed. The primary technique is Mass Spectrometry (MS), which verifies that the molecular weight of the purified product matches the theoretical mass of the target sequence. [13][14]

Part 4: Advanced Applications and Scientific Context

The ability to create peptides with a site-specific nicotinoyl-lysine opens doors to numerous research avenues:

-

Enzyme Kinetics: Synthetic nicotinoylated peptides can be used as substrates to identify and characterize the "erasers" (deacylases) and "readers" (binding proteins) of this PTM. [4]* Drug Discovery: The nicotinoyl group can alter a peptide's physicochemical properties, potentially improving its solubility, stability, or cell permeability. [4]It can also be a key pharmacophore for interacting with a biological target, making these peptides valuable leads for therapeutics.

-

Probing Biological Pathways: By introducing nicotinoylated peptides into cellular systems, researchers can study the downstream effects of this specific modification on protein-protein interactions and signaling cascades. [3]

Part 5: Safety and Handling

As with all laboratory chemicals, appropriate safety measures are required.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of fine powder. [15][16]* Storage: Store this compound in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation. * Disposal: Dispose of waste in accordance with local, state, and federal regulations. [15]

References

-

Fmoc-Lys(Ac)-OH | C23H26N2O5. PubChem, NIH.[Link]

-

Fmoc-Lys(Nic)-OH. RVAC Medicines.[Link]

-

Fmoc-Lys(Nic)-OH [252049-11-9]. Aapptec Peptides.[Link]

-

FAA1726.0005 Fmoc-L-Lys(Nic)-OH - 5g. GenoChem World.[Link]

-

Safety Data Sheet. AAPPTec.[Link]

-

Safety Data Sheet Fmoc-Lys(Fmoc)-OH. CEM Corporation.[Link]

-

Synthesis of Fmoc‐Lys[Seγ(Mob)‐Nϵ(Alloc)]‐OH. ResearchGate.[Link]

-

PS synthesis. ResearchGate.[Link]

-

Fmoc-Lys-OH.HCl. BioCrick.[Link]

-

Safety Data Sheet. AAPPTec.[Link]

-

Understanding Fmoc-Lys(Alloc)-OH: Properties and Applications in Research. Medium.[Link]

-

The Role of Fmoc-Lys-OH in Modern Peptide Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Why always lysine? The ongoing tale of one of the most modified amino acids. PubMed.[Link]

-

A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.[Link]

-

Peptide Characterization & Analytics. JPT.[Link]

-

Best Peptides Fmoc-D-Lys(Boc)-OH. AAPPTec.[Link]

-

Analytical considerations for characterization of generic peptide product: A regulatory insight. PubMed.[Link]

-

First comprehensive proteome analysis of lysine crotonylation in seedling leaves of Nicotiana tabacum. PubMed Central.[Link]

-

Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets. Journal of Translational Medicine.[Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.[Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.[Link]

-

Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. YouTube.[Link]

-

FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube.[Link]

Sources

- 1. Why always lysine? The ongoing tale of one of the most modified amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First comprehensive proteome analysis of lysine crotonylation in seedling leaves of Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc-Lys(Nic)-OH | RVAC Medicines [rvacmed.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. This compound | 252049-11-9 [chemicalbook.com]

- 8. peptide.com [peptide.com]

- 9. fmoc-D-lys(nicotinoyl)-oh AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]

- 13. researchgate.net [researchgate.net]

- 14. Analytical considerations for characterization of generic peptide product: A regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

An In-Depth Technical Guide to Fmoc-Lys(nicotinoyl)-OH: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Peptide Architectures

Nα-Fmoc-Nε-nicotinoyl-L-lysine, commonly referred to as Fmoc-Lys(nicotinoyl)-OH, is a specialized amino acid derivative engineered for solid-phase peptide synthesis (SPPS).[1] Its unique architecture, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino group and a nicotinoyl moiety functionalizing the side-chain epsilon-amino group, provides a versatile tool for constructing complex peptides.[1] This strategic design allows the nicotinoyl group to serve as a functional handle, influencing the physicochemical properties of the final peptide, such as solubility and stability, which are critical for biological activity and therapeutic applications.[1] Consequently, this compound has garnered significant attention in drug development, bioconjugation, and the study of protein interactions.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in peptide synthesis. The table below summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 252049-11-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₇H₂₇N₃O₅ | [1] |

| Molecular Weight | 473.52 g/mol | [1][3][5][6] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 85–87°C | [1] |

| Solubility | Soluble in polar solvents such as DMF and DMSO. | [1] |

| Purity | Typically ≥98.0% | [4] |

Chemical Structure and Synthesis

The structural integrity of this compound is central to its function. The Fmoc group provides a robust, base-labile protecting group for the α-amino function, while the nicotinoyl group on the ε-amino side chain introduces a pyridine ring, which can influence peptide conformation and solubility.[1]

Caption: Chemical structure of this compound.

The synthesis of this compound is typically achieved through a two-step process. The first step involves the nicotinoylation of the lysine side chain, followed by the protection of the α-amino group with an Fmoc moiety.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Fmoc/tBu strategy of SPPS, a cornerstone technique for assembling modified peptides.[7] The incorporation of such unnatural amino acids can significantly enhance the therapeutic properties of peptides, including increased stability and improved potency.[7]

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[7] b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[7][8] c. Drain the DMF.[7]

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[7][9] b. Agitate the mixture for 5-15 minutes.[7][10] A slightly extended deprotection time may be necessary for complete removal of the Fmoc group in some cases.[10] c. Drain the solution and repeat the piperidine treatment.[9][10] d. Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[10]

3. Coupling of this compound: a. Dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF. b. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

4. Washing: a. After the coupling reaction, drain the solution. b. Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

Caption: Workflow for SPPS incorporation of this compound.

Cleavage and Deprotection

Following the successful synthesis of the desired peptide sequence, the final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups. This is typically achieved by treating the peptidyl resin with a strong acid, most commonly trifluoroacetic acid (TFA).

It is crucial to remove the N-terminal Fmoc group with piperidine before proceeding with the TFA cleavage. The peptide resin should also be thoroughly washed to remove any residual DMF, which can inhibit the acidolysis. A common cleavage cocktail is a mixture of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/water) to quench reactive cationic species generated during the process.

Conclusion

This compound stands as a valuable and versatile building block in the field of peptide chemistry. Its unique structure facilitates the synthesis of complex and modified peptides with enhanced properties. A comprehensive understanding of its chemical characteristics and the application of optimized protocols for its incorporation and subsequent cleavage are essential for researchers and scientists aiming to leverage its full potential in drug discovery and the development of novel peptide-based therapeutics.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

-

GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

- Fields, G. B. Methods for Removing the Fmoc Group.

-

Aapptec Peptides. Fmoc-Lys(Nic)-OH [252049-11-9]. [Link]

- Chan, W. C., & White, P. D. (Eds.). (2014). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.

-

Aapptec. Guide to Solid Phase Peptide Synthesis. [Link]

-

Biorunstar. Fmoc-Lys(Nic)-OH. [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

GenoChem World. Fmoc-L-Lys(Nic)-OH - 5g. [Link]

- Hurevich, M. (2022). Accelerated solid-phase synthesis of post-translationally modified peptides. In ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY (Vol. 264). 1155 16TH ST, NW, WASHINGTON, DC 20036 USA: AMER CHEMICAL SOC.

-

precisionFDA. FMOC-LYS(BOC)-LYS(BOC)-OH. [Link]

- Kim, J. H., et al. (2014). A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. Biotechnology and Bioprocess Engineering, 19(5), 863-868.

- Li, Y., et al. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. HETEROCYCLES, 92(2), 252-263.

-

ResearchGate. PS synthesis. Notes: (A) Preparation of Fmoc-Lys(PS)-OH: (a) DCC, NHS,... [Link]

-

ResearchGate. Synthesis of Fmoc‐Lys[Seγ(Mob)‐Nϵ(Alloc)]‐OH. [Link]

-

BioCrick. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Aapptec Peptides. Fmoc-Lys(Fmoc)-OH [78081-87-5]. [Link]

- Tsetlin, V., et al. (2009). Naturally occurring and synthetic peptides acting on nicotinic acetylcholine receptors. Current pharmaceutical design, 15(21), 2442-2460.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 252049-11-9 [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. cy.biorunstar.com [cy.biorunstar.com]

- 5. geno-chem.com [geno-chem.com]

- 6. fmoc-D-lys(nicotinoyl)-oh AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Fmoc-Lys(nicotinoyl)-OH: A Cornerstone for Advanced Peptide Synthesis

This guide provides an in-depth exploration of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-L-lysine, commonly referred to as Fmoc-Lys(nicotinoyl)-OH. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of its properties, synthesis, and strategic applications in modern peptide chemistry. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system grounded in robust scientific principles.

Core Characteristics and Physicochemical Properties

This compound is a pivotal building block in solid-phase peptide synthesis (SPPS), valued for the unique attributes conferred by its constituent moieties. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile α-amino protection, a cornerstone of modern orthogonal peptide synthesis strategies. The nicotinoyl group, attached to the ε-amino group of the lysine side chain, imparts distinct properties to the resulting peptide, such as enhanced solubility and stability, which are highly desirable in therapeutic peptide development.[1]

A clear understanding of its fundamental properties is essential for its effective application. The key quantitative data are summarized below:

| Property | Value | Source(s) |

| CAS Number | 252049-11-9 | [1] |

| Molecular Weight | 473.52 g/mol | [1] |

| Molecular Formula | C₂₇H₂₇N₃O₅ | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 85–87°C | [1] |

The Strategic Advantage in Peptide Synthesis: An Orthogonal Design

The utility of this compound in SPPS is rooted in its orthogonal protection scheme. The Fmoc group on the α-amino position is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups of other amino acids or the bond anchoring the peptide to the solid support.[2] This allows for the sequential and controlled elongation of the peptide chain.

The nicotinoyl group on the lysine side chain serves multiple purposes. It can act as a versatile handle for more complex molecular architectures and its aromatic nature can influence the final peptide's physicochemical properties.[1] This strategic functionalization is particularly valuable in the design of peptide-based drugs, where improved solubility and stability can significantly enhance therapeutic efficacy.[1]

Experimental Workflow: Incorporation of this compound via Fmoc-SPPS

The following is a detailed, step-by-step methodology for the incorporation of this compound into a growing peptide chain on a solid support. This protocol is designed to be a self-validating system, with integrated quality control steps.

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser test kit (Solutions A, B, and C)

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])

-

Cold diethyl ether

Step-by-Step Protocol

-

Resin Swelling: The solid support resin is swelled in DMF for at least 30 minutes to ensure optimal accessibility of the reactive sites.[3]

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically a two-step process (e.g., 5 minutes followed by a 10-minute treatment) to ensure complete deprotection.[4] The resin is then thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Monitoring Deprotection (Optional but Recommended): The completion of the Fmoc deprotection can be monitored by UV spectroscopy of the wash solutions, detecting the released dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

This compound (3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with HOBt (3-5 equivalents) and DIC (3-5 equivalents). The solution is allowed to react for a few minutes to form the active ester.

-

The activated amino acid solution is then added to the deprotected resin. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature with gentle agitation.[3]

-

-

Monitoring Coupling Completion (Kaiser Test): A small sample of the resin is taken and subjected to the Kaiser test to check for the presence of free primary amines.

-

Procedure: A few resin beads are washed and treated with the three Kaiser test solutions and heated.

-

Interpretation: A blue color indicates the presence of free primary amines and an incomplete coupling reaction. A yellow or colorless result signifies a complete reaction.[5][6] If the test is positive, a second coupling step should be performed.

-

-

Capping (if necessary): If the coupling remains incomplete after a second attempt, the unreacted amino groups are capped using acetic anhydride and a non-nucleophilic base like DIPEA to prevent the formation of deletion peptides.[6]

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

-

Chain Elongation: Steps 2 through 7 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, the resin is washed and dried. The peptide is then cleaved from the resin and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, such as Reagent K, for 2-3 hours. The choice of scavengers in the cocktail is crucial to prevent side reactions with sensitive amino acid residues.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The core cycle of Fmoc-SPPS for the incorporation of this compound is illustrated in the following diagram:

Caption: A schematic of the solid-phase peptide synthesis cycle for incorporating this compound.

Advanced Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas of research and drug development:

-

Enhanced Peptide Therapeutics: The incorporation of the nicotinoyl moiety can improve the solubility and metabolic stability of peptide drug candidates, leading to better bioavailability and therapeutic profiles.[1]

-

Fluorescence Resonance Energy Transfer (FRET) Substrates: While not a fluorophore or quencher itself, the lysine side chain can be a point of attachment for such moieties. The principles of using modified lysine derivatives are central to the synthesis of FRET peptide substrates for studying protease activity.[7] The nicotinoyl group can also be strategically used to influence the peptide's conformation, which is critical in designing effective FRET substrates.

-

Bioconjugation: The nicotinoyl group can serve as a handle for the site-specific conjugation of other molecules, such as imaging agents or targeting ligands, to the peptide.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for the synthesis of complex and functional peptides. Its orthogonal protecting group scheme, coupled with the beneficial properties of the nicotinoyl moiety, provides researchers with a versatile building block for advancing peptide-based therapeutics and research tools. A thorough understanding of the underlying chemical principles and the meticulous application of validated protocols, as outlined in this guide, are paramount to harnessing its full potential.

References

-

Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (URL: [Link])

-

Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis - PubMed. (URL: [Link])

-

Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])

-

Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])

-

The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC - NIH. (URL: [Link])

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: [Link])

-

Coupling Reagents - Aapptec Peptides. (URL: [Link])

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

-

FRET Peptides | Custom peptide Synthesis| AnaSpec. (URL: [Link])

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (URL: [Link])

- WO2015028599A1 - Cleavage of synthetic peptides - Google P

-

Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd. (URL: [Link])

-

FRET Substrates-HongTide Biotechnology. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Characteristics of Fmoc-Lys(nicotinoyl)-OH: A Guide for Peptide Synthesis and Drug Development

An In-Depth Technical Guide for Researchers

Abstract

Fmoc-Lys(nicotinoyl)-OH is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a versatile nicotinoyl moiety for diverse applications in drug development and bioconjugation.[1] However, its successful incorporation into a growing peptide chain is fundamentally dependent on its solubility in the reaction solvent. Inadequate solubility can lead to significant challenges, including incomplete coupling reactions, generation of deletion sequences, and overall reduced purity and yield of the final peptide.[2] This guide provides a comprehensive analysis of the solubility of this compound, grounding its behavior in fundamental molecular characteristics and offering field-proven strategies to optimize its handling in the laboratory. We will explore its solubility profile in common SPPS solvents, detail methods for enhancing dissolution, and provide a robust experimental protocol for researchers to determine solubility under their specific conditions.

Molecular Architecture and its Influence on Solubility

The solubility of this compound is a direct consequence of the physicochemical properties of its three primary structural components: the Nα-Fmoc protecting group, the lysine backbone, and the Nε-nicotinoyl side-chain moiety. Understanding the contribution of each part is key to predicting and manipulating its behavior in different solvent systems.

-

The Fmoc Group (9-fluorenylmethoxycarbonyl): This large, hydrophobic, and aromatic protecting group is the primary driver of solubility in non-polar organic solvents.[2] However, its planar structure also promotes intermolecular π-π stacking, which can lead to aggregation and reduced solubility, particularly in more polar environments.[3]

-

The Lysine Backbone: The core amino acid contains a carboxylic acid group. In its protonated state, it can participate in hydrogen bonding. Its overall contribution is secondary to the much larger Fmoc and nicotinoyl groups.

-

The Nicotinoyl Group (Pyridine-3-carbonyl): The nicotinoyl moiety introduces a degree of polarity due to the presence of the pyridine ring. This feature is expected to confer moderate solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1] This polarity contrasts sharply with more hydrophobic acyl chains (e.g., octanoyl) and makes the molecule's overall solubility a delicate balance between the hydrophobic Fmoc group and the polar nicotinoyl group.[1]

Caption: Molecular components of this compound and their properties.

Solubility Profile in Common SPPS Solvents

While precise quantitative data for this compound is not extensively published, a qualitative and comparative profile can be constructed from supplier data and by analogy to similar protected amino acids. Polar aprotic solvents are the most widely used for Fmoc-SPPS due to their ability to solubilize reagents and swell the resin matrix.[4]

| Solvent | Abbreviation | Polarity | Typical Solubility Profile | Mechanistic Rationale & Insights |

| N,N-Dimethylformamide | DMF | High | Good / Moderate | The industry standard for SPPS. Its high polarity effectively solvates the polar nicotinoyl group. However, issues can arise from Fmoc-group aggregation or poor DMF quality; degradation to dimethylamine can interfere with synthesis.[3] |

| N-Methyl-2-pyrrolidone | NMP | High | Good to Excellent | NMP generally possesses higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences.[3] It is often a superior choice for difficult-to-dissolve derivatives. For the analogous Fmoc-Lys(Biotin)-OH, solubility is noted to be better in NMP than DMF.[5] |

| Dimethyl Sulfoxide | DMSO | High | Good to Excellent | An excellent solvent for many Fmoc-amino acids due to its high polarity and hydrogen bond accepting capability.[3] It is often used as a co-solvent to enhance the solubility of particularly challenging reagents.[3] |

| Dichloromethane | DCM | Low | Poor to Moderate | While essential for swelling polystyrene resins like Wang resin, DCM is generally a poor solvent for protected amino acids on its own due to its low polarity.[4][6] It is more effective for the hydrophobic Fmoc group but fails to adequately solvate the rest of the molecule. |

Optimizing Solubility: Practical Strategies and Troubleshooting

Achieving a clear, particulate-free solution of this compound is paramount for efficient coupling. If initial dissolution in pure DMF is sluggish or incomplete, several proven strategies can be employed.

Temperature Adjustment

Gentle heating can significantly increase the solubility of sparingly soluble Fmoc-amino acids.[3]

-

Protocol: Warm the solvent-reagent mixture to approximately 37-40°C in a water bath.

-

Causality: Increased thermal energy disrupts the intermolecular forces (e.g., π-π stacking of Fmoc groups) that favor the solid state, allowing solvent molecules to interact more effectively with the solute.

-

Caution: Avoid excessive or prolonged heating, which could potentially risk thermal degradation or side reactions.

Co-Solvent Systems

The use of a stronger co-solvent is a highly effective and common practice.

-

DMF/DMSO or DMF/NMP Mixtures: Adding a small amount of DMSO or NMP to DMF can dramatically enhance solubility.[3] A 1:1 mixture can be used for particularly difficult cases.[7]

-

"Magic Mixture": For extremely challenging situations, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives can be employed to overcome on-resin aggregation and improve reagent access.[3]

-

Causality: The stronger solvating power of DMSO or NMP disrupts solute-solute interactions more effectively than DMF alone, leading to improved dissolution.

Use of Additives

In specific contexts, additives can modify the solvent environment to favor dissolution.

-

Bases (e.g., DIPEA): For some derivatives like Fmoc-Lys(Biotin)-OH, solubility is low in pure DMF but improves significantly with the addition of Diisopropylethylamine (DIPEA).[5]

-

Causality: The base can deprotonate the carboxylic acid moiety, forming a salt that may have different (and potentially better) solubility characteristics in the organic solvent. This is particularly relevant when using coupling reagents like HBTU or HATU, where DIPEA is already part of the reaction mixture.[5]

Caption: Troubleshooting flowchart for improving reagent solubility.

Experimental Protocol: Gravimetric Solubility Determination

To obtain quantitative solubility data for your specific batch of reagent and solvent, the following gravimetric protocol provides a reliable, self-validating method.

Objective: To determine the saturation solubility (mg/mL) of this compound in a chosen solvent at a defined temperature.

Materials:

-

This compound

-

Target solvent (e.g., HPLC-grade DMF)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Microcentrifuge tubes (1.5 or 2.0 mL)

-

Pipettes

-

Glass vials (pre-weighed)

-

Vacuum centrifuge (e.g., SpeedVac) or lyophilizer

Methodology:

-

Preparation: Add an excess of this compound to a microcentrifuge tube (e.g., add ~20-30 mg to ensure saturation).

-

Solvent Addition: Accurately pipette a defined volume of the target solvent (e.g., 0.5 mL) into the tube.

-

Equilibration: Seal the tube and place it in a shaker/water bath set to the desired temperature (e.g., 25°C). Equilibrate for a minimum of 4 hours (overnight is ideal) to ensure saturation is reached.

-

Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 xg) for 10 minutes to pellet all undissolved solid.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 200 µL) without disturbing the pellet. Transfer it to a pre-weighed (tared) glass vial. Record the exact vial weight (W_vial).

-

Solvent Evaporation: Remove the solvent completely using a vacuum centrifuge or by lyophilization.

-

Final Weighing: Once the vial is completely dry and has returned to room temperature, weigh it again. Record the final weight (W_final).

-

Calculation:

-

Weight of dissolved solid (W_solid) = W_final - W_vial

-

Solubility (mg/mL) = W_solid (mg) / Volume of supernatant collected (mL)

-

Caption: Experimental workflow for gravimetric solubility determination.

Implications for Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound directly impacts the efficiency of the coupling step in SPPS. When the activated amino acid is introduced to the resin-bound peptide, it must be fully dissolved to ensure it can freely access the N-terminal amine of the growing chain.[6]

-

Incomplete Coupling: If the reagent is suspended rather than dissolved, its effective concentration in the solution phase is drastically lowered. This leads to slow reaction kinetics and a high probability of incomplete coupling, resulting in deletion sequences ([n-1] peptides) that are difficult to purify from the target product.

-

Precipitation on Resin: Poorly soluble activated esters can precipitate onto the resin bed, physically blocking reactive sites and further hindering the reaction. This can also complicate subsequent washing steps.

-

Yield and Purity: The cumulative effect of poor solubility is a direct reduction in the final peptide yield and a more complex crude product profile, increasing the burden on downstream purification processes.

Conclusion

While this compound possesses a balanced molecular structure that allows for moderate solubility in standard SPPS solvents like DMF, researchers must not assume dissolution will be instantaneous or complete.[1] Factors such as Fmoc-group aggregation, solvent quality, and temperature play a critical role. By understanding the underlying chemical principles, scientists can employ rational strategies—such as gentle heating, the use of co-solvents like NMP or DMSO, and protocol-compatible additives—to ensure complete dissolution.[3] This proactive approach is fundamental to maximizing coupling efficiency, minimizing the formation of impurities, and achieving a high yield of the desired final peptide, ultimately enabling the successful application of this valuable building block in advanced chemical biology and drug discovery.

References

- BenchChem Technical Support Center. (n.d.). Optimizing Fmoc-Amino Acid Solubility in DMF.

- BenchChem. (n.d.). This compound | Peptide Synthesis Building Block.

- Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Image].

- MedchemExpress.com. (n.d.). Fmoc-Lys-OH | Amino Acid Derivative.

- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.

- ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.

- Sigma-Aldrich. (n.d.). fmoc-D-lys(nicotinoyl)-oh AldrichCPR.

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.

- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines.

- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.

- TargetMol. (n.d.). Fmoc-Lys-OH | Amino Acids and Derivatives.

- Sigma-Aldrich. (n.d.). Fmoc-Lys-OH Novabiochem 105047-45-8.

- da Silva, A. P. M. (2021). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. (Master's thesis, Universidade Nova de Lisboa).

- GenScript. (2020). Peptide Solubility Guidelines.

- Bachem. (2021). Peptide solubility.

- AAPPTec. (n.d.). Fmoc-Lys(Biotin)-OH; CAS 146987-10-2.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. academic.oup.com [academic.oup.com]

The Nicotinoyl Group on Lysine: An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Perspective on a Novel Post-Translational Modification

Foreword

In the intricate world of cellular regulation, post-translational modifications (PTMs) of proteins represent a critical layer of complexity, dictating protein function, localization, and stability. Among the myriad of these modifications, the acylation of lysine residues has emerged as a central mechanism for cellular signaling and metabolic control. While acetylation has long been in the spotlight, a new player has entered the arena: nicotinoylation. This guide provides a comprehensive technical overview of the key features of the nicotinoyl group on lysine, a modification that links cellular metabolism, particularly NAD+ biology, directly to the regulation of protein function. As a Senior Application Scientist, my aim is to synthesize the current understanding of this nascent field, offering both foundational knowledge and practical insights for researchers poised to explore this exciting area of study.

The Chemical and Structural Landscape of Nicotinoyl-Lysine

The addition of a nicotinoyl group to the ε-amino group of a lysine residue, a process termed nicotinoylation, results in a fundamental alteration of the amino acid's physicochemical properties. This modification involves the formation of an amide bond between the carboxyl group of nicotinic acid (a form of vitamin B3) and the lysine's primary amine.

Key Structural and Chemical Changes:

-

Neutralization of Charge: The positive charge of the lysine side chain at physiological pH is neutralized upon nicotinoylation. This has profound implications for protein structure and function, as it can disrupt electrostatic interactions, such as salt bridges, that are critical for protein folding, protein-protein interactions, and protein-DNA binding.

-

Increased Steric Bulk: The introduction of the pyridine ring of the nicotinoyl group adds significant steric bulk to the lysine side chain. This can influence the local protein conformation and modulate the binding of interacting proteins or other molecules.

-

Altered Hydrophobicity: The nicotinoyl group introduces a hydrophobic aromatic ring, which can alter the local hydrophobic environment of the modified lysine residue. This may influence protein localization to cellular membranes or affect interactions with hydrophobic pockets of other proteins.

| Property | Unmodified Lysine | Nicotinoyl-Lysine | Implication |

| Charge at pH 7.4 | Positive (+1) | Neutral (0) | Altered electrostatic interactions |

| Steric Profile | Flexible aliphatic chain | Bulky aromatic ring | Modified protein conformation and interactions |

| Hydrophobicity | Hydrophilic | Increased hydrophobicity | Changes in protein localization and binding |

The Biological Significance: A Link Between Metabolism and Epigenetics

The discovery of endogenous protein nicotinoylation has unveiled a direct link between cellular metabolism, specifically the NAD+ salvage pathway, and the regulation of chromatin structure and gene expression.

Histone Nicotinoylation: A New Epigenetic Mark

Recent groundbreaking research has identified nicotinoylation as a novel histone modification. Specifically, tandem mass spectrometry has revealed 17 nicotinoylation sites on core histones in cells[1]. This discovery positions nicotinoylation as a new player in the complex language of the histone code.

The metabolic precursor for this modification is nicotinyl-CoA , which is derived from nicotinic acid, a form of vitamin B3[1]. This directly ties the nutritional state of the cell to the epigenetic landscape.

Functional Consequences of Histone Nicotinoylation:

Studies have shown that histone nicotinoylation leads to a downregulation of chromatin accessibility , which in turn inhibits gene expression [1]. This repressive mark acts by likely altering the electrostatic interactions between histones and DNA, and by potentially recruiting specific "reader" proteins that recognize the nicotinoylated lysine. For instance, histone nicotinoylation has been shown to restrain the binding of the transcription factor HOXB9 to the promoter of the oncogene PPFIA1, which is correlated with malignancy and poor prognosis in hepatocellular carcinoma[1].

Sources

Unveiling the Potential: A Technical Guide to Nicotinoylated Peptides in Research

Foreword: Beyond the Backbone – A New Frontier in Peptide Chemistry

For decades, the scientific community has leveraged the remarkable specificity and biological activity of peptides. We have designed them, synthesized them, and applied them as probes, ligands, and therapeutic candidates. However, the inherent limitations of natural peptides, such as enzymatic instability and poor bioavailability, have persistently challenged their translational potential. This has driven a continuous quest for innovative chemical modifications to enhance their drug-like properties.

This technical guide delves into a specific, yet profoundly impactful, modification: nicotinoylation . The introduction of the nicotinoyl group, derived from nicotinic acid (niacin or vitamin B3), onto a peptide scaffold is more than a simple chemical appendage. It is a strategic maneuver that can fundamentally alter the peptide's interaction with biological systems, opening up a fascinating array of potential applications. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also practical, field-proven insights into the world of nicotinoylated peptides. We will move beyond mere protocols to explain the "why" behind the "how," empowering you to harness the full potential of this exciting class of molecules in your research endeavors.

Section 1: The Nicotinoyl Moiety - A Small Addition with a Significant Impact

Nicotinoylation is the covalent attachment of a nicotinoyl group to a peptide, typically at the N-terminus or on the side chain of a lysine residue. This seemingly minor alteration can profoundly influence the peptide's physicochemical properties and biological activity in several key ways:

-

Modulation of Receptor Interactions: The nicotinoyl group bears a structural resemblance to the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular processes. This mimicry can facilitate interactions with NAD+-dependent enzymes, such as sirtuins, or serve as a recognition motif for nicotinic acetylcholine receptors (nAChRs).

-

Enhanced Stability: The modification can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation in biological fluids like plasma. This enhanced stability is a crucial factor in improving a peptide's in vivo efficacy.[1][2]

-

Improved Pharmacokinetic Profile: By altering the peptide's polarity and lipophilicity, nicotinoylation can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved bioavailability and targeted delivery to specific tissues or organs, such as the brain.[1][2]

Section 2: Synthesis and Characterization of Nicotinoylated Peptides: A Practical Workflow

The synthesis of nicotinoylated peptides is most commonly and efficiently achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support, with the nicotinoyl group being introduced at the desired position.

Solid-Phase Synthesis (SPPS) of Nicotinoylated Peptides

The following protocol outlines a standard Fmoc-based SPPS workflow for the synthesis of an N-terminally nicotinoylated peptide.

Experimental Protocol: Fmoc-SPPS of an N-Terminally Nicotinoylated Peptide

-

Resin Selection and Swelling:

-

Choose an appropriate solid support resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes in a reaction vessel.

-

-

Fmoc-Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 10-20 minutes.

-

Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

N-Terminal Nicotinoylation:

-

After the final Fmoc-deprotection step, wash the resin thoroughly with DMF.

-

Prepare a solution of nicotinic acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

-

Add the nicotinoylation solution to the resin and react for 2-4 hours.

-

Wash the resin with DMF and dichloromethane (DCM).

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification and Characterization:

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the nicotinoylated peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) and analytical RP-HPLC.

-

Diagram: Workflow for Solid-Phase Synthesis of Nicotinoylated Peptides

Caption: Solid-phase synthesis workflow for nicotinoylated peptides.

Purification and Analytical Characterization

Purification by RP-HPLC is a critical step to isolate the target nicotinoylated peptide from synthesis-related impurities. The identity and purity of the final product should be rigorously confirmed.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the peptide from impurities based on hydrophobicity. A C18 column is commonly used with a gradient of acetonitrile in water, both containing a small amount of an ion-pairing agent like TFA.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the nicotinoyl group.

-

Analytical RP-HPLC: This is used to assess the purity of the final peptide product, which should typically be >95% for use in biological assays.

Section 3: Potential Research Applications of Nicotinoylated Peptides

The unique properties conferred by the nicotinoyl group open up a wide range of potential applications for these modified peptides in various research fields.

Targeting Nicotinic Acetylcholine Receptors (nAChRs) for Neurotherapeutics and Drug Delivery

The structural similarity of the nicotinoyl group to acetylcholine allows for the design of peptides that can act as ligands for nAChRs. These receptors are implicated in a variety of neurological processes and diseases, making them attractive therapeutic targets.

Case Study: A D-Peptide Ligand for Brain-Targeted Drug Delivery

A notable example is the development of a D-peptide ligand of nAChRs, termed (D)CDX, for brain-targeted drug delivery.[1][2] By undergoing retro-inverso isomerization, this D-peptide exhibits exceptional stability against enzymatic degradation.[1][2] (D)CDX binds to nAChRs with a half-maximal inhibitory concentration (IC50) of 84.5 nM and demonstrates significantly enhanced transcytosis across an in vitro blood-brain barrier model compared to its L-peptide counterpart.[1][2] When conjugated to the surface of liposomes, (D)CDX facilitates their delivery into the brain, enhancing the therapeutic efficacy of encapsulated drugs for conditions like glioblastoma.[1][2]

Signaling Pathway: nAChR-Mediated Neuroprotection

Activation of the α7 nicotinic acetylcholine receptor (α7-nAChR) has been shown to trigger a pro-survival signaling cascade that can protect neurons from various insults. This pathway involves the sequential activation of the Src family of kinases, phosphatidylinositol 3-kinase (PI3K), and Akt, leading to the upregulation of anti-apoptotic proteins Bcl-2 and Bcl-x. Nicotinoylated peptides designed to modulate α7-nAChR activity could therefore be valuable tools for investigating and potentially treating neurodegenerative diseases.

Diagram: α7-nAChR-Mediated Neuroprotective Signaling Pathway

Caption: Neuroprotective signaling via the α7 nicotinic acetylcholine receptor.

Modulation of Sirtuin Activity

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, inflammation, and aging. The nicotinoyl group's resemblance to the nicotinamide portion of NAD+ suggests that nicotinoylated peptides could act as modulators of sirtuin activity, either as inhibitors by competing with NAD+ or as allosteric activators.

While direct modulation of sirtuin activity by nicotinoylated peptides is an emerging area of research, the principle of using NAD+ mimetics to influence sirtuin function is well-established. Nicotinamide itself is a known inhibitor of sirtuins.[3] Therefore, nicotinoylated peptides represent a promising class of molecules for developing selective sirtuin modulators with potentially improved cellular uptake and target specificity compared to small molecules.

Enzyme Inhibition

Beyond sirtuins, the nicotinoyl group can be incorporated into peptide sequences designed to inhibit other classes of enzymes. The peptide backbone provides the specificity for the target enzyme's active site, while the nicotinoyl moiety can contribute to binding affinity and stability. This approach can be used to develop novel inhibitors for enzymes implicated in various diseases.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of a nicotinoylated peptide against a target enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the purified nicotinoylated peptide in a suitable solvent (e.g., DMSO or water).

-

Prepare a serial dilution of the peptide inhibitor.

-

Prepare solutions of the purified enzyme and its specific substrate in an optimized assay buffer.

-

-

Assay Setup (96-well plate format):

-

Add a fixed volume of the enzyme solution to each well.

-

Add the serially diluted peptide inhibitor to the respective wells. Include controls for 100% enzyme activity (buffer only) and 0% activity (no enzyme or a known potent inhibitor).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) to allow for binding.

-

-

Initiate and Monitor the Reaction:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Section 4: Data Presentation and Analysis

Clear and concise presentation of quantitative data is essential for evaluating the potential of nicotinoylated peptides.

Table 1: Biological Activity of an Exemplary Nicotinoylated Peptide

| Peptide | Target | Assay Type | IC50 (nM) | Reference |

| (D)CDX | nAChR | Radioligand Binding | 84.5 | [1][2] |

Section 5: Future Perspectives and Conclusion

The field of nicotinoylated peptides is ripe with opportunities for further exploration. Future research should focus on:

-

Expanding the Scope of Applications: Investigating the potential of nicotinoylated peptides in other therapeutic areas, such as oncology, immunology, and metabolic diseases.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the peptide sequence and the position of the nicotinoyl group to optimize activity and selectivity for specific targets.

-

In Vivo Evaluation: Conducting comprehensive pharmacokinetic and pharmacodynamic studies to assess the in vivo efficacy and safety of promising nicotinoylated peptide candidates.

-

Advanced Drug Delivery Systems: Incorporating nicotinoylated peptides into more sophisticated drug delivery platforms, such as nanoparticles and hydrogels, for targeted and controlled release.

References

-

Chai, Y., et al. (2015). A D-peptide ligand of nicotine acetylcholine receptors for brain-targeted drug delivery. Angewandte Chemie International Edition, 54(7), 2111-2114. [Link]

-

Guan, X., et al. (2017). Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. Molecules, 22(10), 1643. [Link]

-

ResearchGate. (2025). A D-Peptide Ligand of Nicotine Acetylcholine Receptors for Brain-Targeted Drug Delivery. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of Fmoc-Lys(nicotinoyl)-OH

This guide provides a comprehensive technical overview of the analytical characterization of Nα-Fmoc-Nε-nicotinoyl-L-lysine (Fmoc-Lys(nicotinoyl)-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering not just procedural steps but the scientific rationale behind them.

This compound is a derivative of the essential amino acid lysine, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group and a nicotinoyl moiety on the side-chain epsilon-amino group.[1] This unique structural arrangement makes it a valuable building block in solid-phase peptide synthesis (SPPS), where the nicotinoyl group can introduce specific functionalities, enhance solubility, or act as a versatile chemical handle for further modifications.[1]

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its spectral analysis.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid | [1] |

| Molecular Formula | C₂₇H₂₇N₃O₅ | [2] |

| Molecular Weight | 473.52 g/mol | [2] |

| CAS Number | 252049-11-9 | [3] |

| Appearance | Typically a solid | [2] |

Mass Spectrometry Analysis: Confirming Molecular Integrity

Mass spectrometry is a cornerstone technique for verifying the molecular weight and elemental composition of synthesized compounds like this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The goal of this protocol is to generate a mass spectrum that confirms the molecular weight of this compound.

Figure 1: A streamlined workflow for ESI-MS analysis.

Causality in Protocol Design:

-

Solvent Choice: Methanol and acetonitrile are excellent choices due to their volatility and ability to promote ionization in the ESI source.

-

Positive Ion Mode: The presence of multiple nitrogen atoms (amine and pyridine ring) makes this compound readily protonated, leading to a strong signal for the protonated molecular ion, [M+H]⁺, in positive ion mode.

Expected Mass Spectrum Data

The primary ion to be observed in the positive mode ESI mass spectrum is the protonated molecule.

| Ion | Expected m/z |

| [M+H]⁺ | 474.52 |

| [M+Na]⁺ | 496.50 |

| [M+K]⁺ | 512.60 |

Interpretation of Fragmentation:

While ESI is a soft ionization technique, some in-source fragmentation can occur. For amide-containing molecules like this compound, a common fragmentation pathway is the cleavage of the amide bond. The stability of the resulting acylium ion, often enhanced by conjugation, makes this a favorable fragmentation route.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Structure

NMR spectroscopy is indispensable for the structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

This protocol is designed to acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

Figure 2: General workflow for NMR data acquisition and processing.

Rationale for Experimental Choices:

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a preferred solvent for Fmoc-protected amino acids as it effectively solubilizes these relatively polar molecules. The acidic proton of the carboxylic acid and the amide protons are also readily observable in DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This allows for accurate comparison of chemical shifts across different experiments and instruments.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three main structural components: the Fmoc group, the lysine backbone and side chain, and the nicotinoyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~9.0 - 8.5 | m | 4H | Nicotinoyl aromatic protons |

| ~7.9 - 7.3 | m | 8H | Fmoc aromatic protons |

| ~4.3 - 4.2 | m | 3H | Fmoc-CH and Fmoc-CH ₂ |

| ~4.1 - 4.0 | m | 1H | α-CH of Lys |

| ~3.3 - 3.2 | m | 2H | ε-CH ₂ of Lys |

| ~1.8 - 1.2 | m | 6H | β, γ, δ-CH ₂ of Lys |

Key Interpretive Insights:

-

The downfield signals between δ 8.5 and 9.0 ppm are highly characteristic of the protons on the electron-deficient pyridine ring of the nicotinoyl group.

-

The complex multiplet pattern between δ 7.3 and 7.9 ppm is characteristic of the eight aromatic protons of the fluorenyl moiety.

-

The protons of the lysine aliphatic chain appear as a series of multiplets in the upfield region of the spectrum.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C OOH |

| ~165 | Nicotinoyl C =O |

| ~156 | Fmoc C =O |

| ~150 - 120 | Aromatic C (Fmoc and Nicotinoyl) |

| ~66 | Fmoc-C H₂ |

| ~55 | α-C H of Lys |

| ~47 | Fmoc-C H |

| ~40 - 20 | Aliphatic C H₂ of Lys |

Self-Validating Nature of the Protocols:

The combination of MS and NMR data provides a robust, self-validating system for the characterization of this compound. The mass spectrum confirms the correct molecular weight, while the ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure, confirming the presence and connectivity of all its components. Any deviation from the expected data would immediately indicate the presence of impurities or a structural anomaly.

Conclusion

The analytical characterization of this compound through mass spectrometry and NMR spectroscopy is a critical step in ensuring its quality and suitability for downstream applications in peptide synthesis and drug discovery. The protocols and interpretive guidelines presented in this guide offer a comprehensive framework for researchers to confidently verify the identity and purity of this important synthetic building block.

References

Sources

A Senior Application Scientist's In-Depth Technical Guide to Fmoc-Lys(nicotinoyl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of a Nicotinoyl Moiety in Peptide Synthesis

In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic modification of amino acid side chains is a cornerstone of innovation. Fmoc-Lys(nicotinoyl)-OH, a derivative of L-lysine, represents a pivotal building block for such advancements. This guide provides an in-depth technical overview of its commercial sourcing, quality assessment, synthesis, and strategic application in solid-phase peptide synthesis (SPPS) for researchers and drug development professionals.

The core value of this compound lies in its orthogonal protection scheme. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a standard in modern peptide synthesis, while the ε-amino group of the lysine side chain is acylated with a nicotinoyl (pyridine-3-carbonyl) group.[1] This unique functionalization introduces a pyridine ring, a versatile moiety that can significantly influence the physicochemical properties of the final peptide. The nicotinoyl group can enhance peptide solubility, stability, and potential for specific biological interactions, making it a valuable tool in the design of novel peptide therapeutics.[1]

Commercial Suppliers and Quality Considerations

The selection of a high-quality raw material is the foundation of successful and reproducible research. Several reputable suppliers offer this compound, and a careful comparison is warranted.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Available Quantities |

| Sigma-Aldrich | fmoc-D-lys(nicotinoyl)-oh | 252049-11-9 | C₂₇H₂₇N₃O₅ | 473.52 | Not specified | 100 mg |

| Benchchem | This compound | 252049-11-9 | C₂₇H₂₇N₃O₅ | 473.52 | Inquire for details | Inquire for details |

| Aapptec Peptides | Fmoc-Lys(Nic)-OH | 252049-11-9 | C₂₇H₂₇N₃O₅ | 473.5 | Refer to CoA for lot-specific data | Inquire for details |

| ChemicalBook | This compound | 252049-11-9 | C₂₇H₂₇N₃O₅ | 473.52 | Inquire for details | Multiple suppliers listed |

| GenoChem World | Fmoc-L-Lys(Nic)-OH | 252049-11-9 | C₂₇H₂₇N₃O₅ | 473.52 | Not specified | 5 g |

Expert Insight: When selecting a supplier, it is crucial to request a lot-specific Certificate of Analysis (CoA). While purity is often stated, the analytical methods used to determine this are of paramount importance. For Fmoc-amino acids, high-performance liquid chromatography (HPLC) is the gold standard for assessing chemical purity.[2] However, it is essential to inquire about enantiomeric purity, typically determined by chiral HPLC, to ensure the absence of the D-enantiomer which can lead to hard-to-separate diastereomeric peptide impurities.

Key Quality Control Parameters to Scrutinize on a Certificate of Analysis:

| Parameter | Recommended Specification | Analytical Method | Rationale for Importance |

| Appearance | White to off-white solid/powder | Visual Inspection | Indicates gross impurities or degradation. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |

| Purity (Chemical) | ≥98% | HPLC (UV detection at ~265 nm) | Ensures the absence of synthesis-related impurities. |

| Enantiomeric Purity | ≥99.5% L-isomer | Chiral HPLC | Prevents the incorporation of the incorrect stereoisomer, which can drastically alter biological activity. |

| Moisture Content | ≤1.0% | Karl Fischer Titration | Water can interfere with coupling reactions in SPPS. |

| Residual Solvents | Varies by solvent | Gas Chromatography (GC) | Residual solvents can be toxic and may interfere with the synthesis. |

The Chemistry of Synthesis: A Tale of Two Strategies

Understanding the synthesis of this compound provides valuable insights into potential impurities and informs handling and application strategies. There are two primary approaches to its preparation.

The Traditional Two-Step Synthesis

This conventional method involves the nicotinoylation of the lysine side chain followed by the protection of the α-amino group with the Fmoc moiety. A common route starts with the hydrolysis of (S)-methyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(nicotinamido)hexanoate.[1] This is typically achieved using a base like sodium hydroxide in a suitable solvent system, such as aqueous isopropyl alcohol.[1] The reaction is then neutralized with an acid, like acetic acid, to yield the final product.[1]

Expert Insight: The primary advantage of this method is its reliance on well-established chemical reactions. However, it involves multiple steps, which can lead to lower overall yields and require purification at each stage, increasing the risk of introducing impurities.

The "One-Pot" Approach

More recent advancements have led to the development of "one-pot" synthesis methods. These streamlined processes often involve the simultaneous or sequential reaction of all components in a single reaction vessel. For instance, a patented method describes a one-pot synthesis that combines reductive benzylation and methylation in anhydrous dichloromethane, followed by purification via silica gel column chromatography.[1]

Expert Insight: The one-pot approach offers significant advantages in terms of efficiency, reduced waste, and potentially higher yields. However, the complexity of the reaction mixture may necessitate more rigorous purification to remove unreacted starting materials and side products.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the standard principles of Fmoc-based SPPS. However, the unique properties of the nicotinoyl group warrant special consideration.

Standard SPPS Cycle for Incorporating this compound:

Detailed Experimental Protocol:

-

Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

Pre-activate a solution of this compound (3-4 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU (3-4 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6-8 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

-

Repeat: Continue with the SPPS cycle for the subsequent amino acids in the sequence.

Expert Insight on the Nicotinoyl Group's Influence:

-

Solubility: The pyridine ring of the nicotinoyl group can enhance the solubility of the growing peptide chain in the polar solvents used in SPPS, which can be advantageous for long or hydrophobic sequences.[1]

-

Basicity: The pyridine nitrogen is weakly basic. While generally not reactive under standard SPPS conditions, it is a point to consider in the context of the overall peptide's isoelectric point and purification strategy.

-

Cleavage: The nicotinoyl group is stable to the standard trifluoroacetic acid (TFA) cleavage cocktails used to release the peptide from the resin and remove side-chain protecting groups.

Applications in Drug Discovery and Research

The incorporation of a nicotinoyl moiety can impart unique biological properties to peptides, opening avenues for various therapeutic and research applications.

-

Targeted Drug Delivery: The nicotinoyl group can act as a ligand for specific receptors. For instance, peptides targeting nicotinic acetylcholine receptors (nAChRs) have been explored for brain-targeted drug delivery.[3][4] The development of D-peptide ligands of nAChRs demonstrates the potential for creating stable, brain-penetrating drug carriers.[3][4]

-

Enzyme Inhibition: The aromatic and hydrogen-bonding capabilities of the pyridine ring can be leveraged in the design of enzyme inhibitors.[5] By mimicking the structure of natural substrates or known inhibitors, nicotinoyl-containing peptides can be designed to fit into the active sites of enzymes, modulating their activity.

-